molecular formula C24H25Cl2N3O2S B1150110 LCB 03-0110 dihydrochloride

LCB 03-0110 dihydrochloride

Cat. No. B1150110
M. Wt: 490.44
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

LCB 03-0110 dihydrochloride is a potent c-Src kinase inhibitor (IC50 = 1.3 nM). It is also a potent inhibitor of BTK and Syk, discoidin domain receptor 2 (DDR2) family tyrosine kinases. The mechanism of action is it suppresses LPS-induced activation of macrophages and TGF-β1- induced activation of fibroblasts in vitro. This compound also inhibits activation of macrophages and fibroblasts and suppresses scar formation in a wound healing model.

Scientific Research Applications

Fibrosis and Scar Formation Inhibition

LCB 03-0110 has been identified as a potent inhibitor of discoidin domain receptor family tyrosine kinases and several other tyrosine kinases crucial for immune cell signaling and inflammatory reactions. It exhibits significant pharmacological activities in suppressing fibroinflammation by targeting activated fibroblasts and macrophages. This ability makes LCB 03-0110 a promising agent for suppressing scar formation and various fibrotic pathologies, as demonstrated in studies where its topical application to wounds in rabbit ears effectively reduced hypertrophic scar formation without delaying wound healing (Sun et al., 2012).

Allergic Contact Dermatitis Prevention

In the context of allergic contact dermatitis (ACD), a delayed type of T cell-mediated cutaneous inflammatory response, LCB 03-0110 has shown promise. As a small molecule multityrosine kinase inhibitor, it targets kinases like the c-Src family, Btk, and Syk, which are crucial in the cell signaling of T cells and other inflammatory cells. The topical administration of LCB 03-0110 has been effective in preventing ACD in mice, pointing to its potential as a therapeutic agent in inflammatory skin conditions (Jung et al., 2013).

Neurodegeneration

A study on neurodegeneration has highlighted the potential of LCB 03-0110 as a multi-kinase inhibitor targeting Abl and other tyrosine kinases like DDRs and Src. The study suggests that a multi-kinase approach, including inhibition by LCB 03-0110, may be more advantageous in alleviating neurodegenerative pathologies than solely focusing on CNS drug concentration and selectivity to Abl (Fowler et al., 2019).

properties

Molecular Formula

C24H25Cl2N3O2S

Molecular Weight

490.44

IUPAC Name

3-[[2-[3-(morpholin-4-ylmethyl)phenyl]thieno[3,2-b]pyridin-7-yl]amino]phenol;dihydrochloride

InChI

InChI=1S/C24H23N3O2S.2ClH/c28-20-6-2-5-19(14-20)26-21-7-8-25-22-15-23(30-24(21)22)18-4-1-3-17(13-18)16-27-9-11-29-12-10-27;;/h1-8,13-15,28H,9-12,16H2,(H,25,26);2*1H

SMILES

C1COCCN1CC2=CC(=CC=C2)C3=CC4=NC=CC(=C4S3)NC5=CC(=CC=C5)O.Cl.Cl

Appearance

Solid powder

synonyms

LCB 03-0110 dihydrochloride; 3-[[2-[3-(4-Morpholinylmethyl)phenyl]thieno[3,2-b]pyridin-7-yl]amino]phenol dihydrochloride

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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